molecular formula C9H8N2O B1585260 4(1H)-Quinazolinone, 1-methyl- CAS No. 3476-68-4

4(1H)-Quinazolinone, 1-methyl-

Cat. No. B1585260
CAS RN: 3476-68-4
M. Wt: 160.17 g/mol
InChI Key: QAXCWBIVFCEYGG-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 1-methyl- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound belongs to the class of quinazoline derivatives that have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

Antimicrobial Agent

“4(1H)-Quinazolinone, 1-methyl-” derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential in fighting antibiotic-resistant strains of bacteria. The combination of the quinazolinone structure with various substituents can lead to the development of new antimicrobial agents .

Agricultural Chemicals

The quinazolinone ring, when incorporated into compounds, has been found to have applications in agriculture as well. Derivatives of “4(1H)-Quinazolinone, 1-methyl-” can act as herbicides, insecticides, and fungicides. This is due to their ability to interfere with the life cycle of pests and weeds, providing a chemical defense for crops .

Antitumor Activity

Research has indicated that certain derivatives of “4(1H)-Quinazolinone, 1-methyl-” possess antitumor properties. These compounds can be designed to target specific cancer cells, potentially leading to new cancer therapies. The mechanism often involves the disruption of cell division and inducing apoptosis in tumor cells .

Chemical Synthesis

In the field of chemical synthesis, “4(1H)-Quinazolinone, 1-methyl-” serves as a building block for the creation of more complex molecules. It is used in various organic synthesis reactions, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in the pharmaceutical industry for creating diverse chemical entities .

properties

IUPAC Name

1-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-6-10-9(12)7-4-2-3-5-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXCWBIVFCEYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188312
Record name 4(1H)-Quinazolinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(1H)-Quinazolinone, 1-methyl-

CAS RN

3476-68-4
Record name 1-Methyl-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3476-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycorine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(1H)-Quinazolinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHK8W83JM1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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